molecular formula C13H17NO4 B3175880 Phenyl N-(tert-butoxycarbonyl)glycinate CAS No. 96031-74-2

Phenyl N-(tert-butoxycarbonyl)glycinate

Cat. No.: B3175880
CAS No.: 96031-74-2
M. Wt: 251.28 g/mol
InChI Key: YCESOOGLNBBJKJ-UHFFFAOYSA-N
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Description

Phenyl N-(tert-butoxycarbonyl)glycinate (CAS 96031-74-2) is a chemical building block with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group on the amino moiety of glycine, which is a standard strategy in multi-step organic synthesis, particularly in peptide chemistry . The Boc group is widely known for its stability under basic conditions and its selective removal under mild acidic conditions, allowing for precise control in constructing complex molecules. The phenyl ester group can serve as an activated form of the carboxylic acid, potentially facilitating coupling reactions to form amide bonds. Researchers may utilize this compound in the solid-phase synthesis of peptide derivatives and other biomimetic structures . This product is intended for research purposes and is strictly for laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Please note that this compound may require cold-chain transportation and storage to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(16)14-9-11(15)17-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCESOOGLNBBJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of Phenyl N Tert Butoxycarbonyl Glycinate

Deprotection Strategies of the N-Boc Group

The N-Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its susceptibility to removal under acidic conditions. masterorganicchemistry.com The deprotection of Phenyl N-(tert-butoxycarbonyl)glycinate is a critical step to liberate the free amine for subsequent reactions, such as peptide bond formation.

Acid-Catalyzed Deprotection of N-(tert-Butoxycarbonyl)glycinates

The most common method for the removal of the N-Boc group is through acid-catalyzed cleavage. jk-sci.com Strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are frequently employed, typically in anhydrous organic solvents. masterorganicchemistry.comacsgcipr.org

The mechanism of deprotection begins with the protonation of the carbonyl oxygen of the Boc group by the acid. commonorganicchemistry.comtotal-synthesis.com This is followed by the fragmentation of the protonated carbamate, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. jk-sci.comtotal-synthesis.com The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas. commonorganicchemistry.com The liberated amine is then protonated by the acid to form the corresponding ammonium (B1175870) salt. commonorganicchemistry.com

Commonly used reagent systems include neat TFA, mixtures of TFA in dichloromethane (B109758) (DCM), or solutions of HCl in solvents like dioxane, methanol, or ethyl acetate. researchgate.netcommonorganicchemistry.comreddit.com The choice of reagent and conditions can be tailored to the sensitivity of other functional groups within the molecule. For instance, using 4 M HCl in dioxane is an efficient method that can selectively cleave Nα-Boc groups while leaving other acid-labile groups, such as tert-butyl esters, intact. researchgate.net

Table 1: Conditions for Acid-Catalyzed N-Boc Deprotection
Reagent/SolventTypical ConditionsNotesReference
Trifluoroacetic acid (TFA) in Dichloromethane (DCM)20-50% TFA in DCM, 0°C to room temperature, 30 min - 3 hStandard and highly effective method. Volatility of reagents makes for easy removal. jk-sci.comreddit.com
4 M Hydrogen Chloride (HCl) in 1,4-DioxaneRoom temperature, 15 min - 2 hFast and selective for N-Boc groups over t-butyl esters. Dioxane is a solvent of concern. researchgate.netcommonorganicchemistry.com
Concentrated HCl in AcetoneRoom temperatureDeveloped for large-scale synthesis, allowing direct crystallization of the HCl salt product. acs.org
Choline chloride/p-toluenesulfonic acid (DES)Room temperature, 5-25 minA green chemistry approach using a deep eutectic solvent as both catalyst and medium. mdpi.com

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow

An alternative to acid-catalyzed methods is the thermal deprotection of the N-Boc group, which can be performed effectively in the absence of any acid catalyst. acs.orgresearchgate.net This method is particularly well-suited for continuous flow chemistry, where precise control over temperature and residence time can be achieved. acs.orgnih.gov

The reaction involves passing a solution of the N-Boc protected compound through a heated reactor coil. acs.org The elevated temperatures (typically 150-240°C) provide the energy for the elimination of isobutylene and carbon dioxide, liberating the free amine. researchgate.net This process avoids the use of corrosive acids and simplifies workup, as the byproducts are volatile gases. researchgate.net

A key advantage of this technique is the potential for selective deprotection based on the electronic nature of the amine. Aryl N-Boc groups, being more labile, can be cleaved at lower temperatures than alkyl N-Boc groups. acs.orgresearchgate.net This allows for sequential deprotection in molecules containing multiple N-Boc groups by carefully controlling the reactor temperature. acs.org Solvents such as methanol, trifluoroethanol (TFE), and even toluene can be used, with polar solvents generally affording higher efficiency at lower temperatures. acs.org

Table 2: Conditions for Selective Thermal N-Boc Deprotection in Flow
Substrate TypeSolventTemperatureResidence TimeNotesReference
N-Boc ArylamineMethanol (MeOH)~150 °C30-60 minMore labile; deprotects at lower temperatures. acs.orgresearchgate.net
N-Boc ArylamineTrifluoroethanol (TFE)~150 °C30-60 minExcellent conversion observed in TFE. acs.org
N-Boc AlkylamineMethanol (MeOH)>200 °C30 minRequires higher temperatures for efficient deprotection. acs.org
N-Boc AnilineToluene240 °C30 minDemonstrates feasibility in less polar solvents, though less efficient than MeOH or TFE. acs.org

Reactions at the Ester Moiety

The phenyl ester group in this compound is an "activated" ester. The phenoxy group is a relatively good leaving group, making the ester carbonyl susceptible to nucleophilic attack. This reactivity is exploited in transesterification and, more importantly, in the formation of amide bonds for peptide synthesis.

Transesterification Reactions of Phenyl Glycinates

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For phenyl glycinates, this involves reacting the compound with a different alcohol in the presence of an acid or base catalyst. The reaction proceeds via nucleophilic acyl substitution, where the incoming alcohol attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate, which then collapses to release the phenoxide leaving group and form a new ester. This reaction can be used to convert the phenyl ester into other esters, such as methyl or ethyl esters, if required for subsequent synthetic steps.

Amidation and Peptide Coupling via Phenyl Ester Activation

The primary synthetic utility of the phenyl ester moiety is its role as an activated group for the formation of amide bonds. bachem.com In peptide synthesis, the carboxyl group of an N-protected amino acid must be activated to facilitate its reaction with the amino group of another amino acid or peptide chain. bachem.com Phenyl esters serve this purpose well; the electron-withdrawing nature of the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. researchgate.net

The reaction of this compound with a free amine (such as an amino acid ester) leads to the formation of a stable amide (peptide) bond and the release of phenol (B47542) as a byproduct. google.com This method, known as the active ester method, is a cornerstone of solution-phase peptide synthesis. While newer, more reactive coupling reagents are now common in solid-phase synthesis, the active ester strategy remains a robust and valuable technique. bachem.com The reaction is typically carried out in an inert organic solvent, and the addition of a tertiary amine base may be used to ensure the nucleophilic amine is in its free, unprotonated form. researchgate.net

Transformations at the α-Carbon and N-Substituted Glycinate (B8599266) Core

The α-carbon of the N-substituted glycinate core is a site of significant synthetic interest. Functionalization of this C-H bond allows for the direct installation of various substituents, providing access to a wide range of non-proteinogenic α-amino acids. nih.gov These modified amino acids are valuable tools in medicinal chemistry and materials science. acs.org

Modern synthetic methods have enabled the direct C(sp³)–H functionalization of N-aryl glycine (B1666218) esters through oxidative cross-dehydrogenative coupling (CDC) reactions. beilstein-journals.orgnih.gov These reactions typically involve the in-situ generation of an electrophilic iminium ion intermediate from the glycine ester, which is then trapped by a nucleophile. nih.gov

Various catalytic systems have been developed to achieve this transformation:

Electrocatalysis : Using n-Bu₄NI as a redox mediator, the electrochemical oxidation of N-arylglycine esters generates an imine intermediate that reacts with C-H nucleophiles to form new C-C bonds. beilstein-journals.orgnih.gov

Photoredox Catalysis : Visible-light-driven methods using photocatalysts like Rose Bengal or mesoporous graphitic carbon nitride can mediate the oxidative coupling of N-aryl glycines with nucleophiles such as indoles. nih.govmdpi.com

These methods offer a powerful and atom-economical approach to elaborate the glycinate core, avoiding the need for pre-functionalized starting materials. The scope of nucleophiles includes electron-rich aromatics, indoles, and other carbon-based nucleophiles, leading to diverse α-substituted amino acid derivatives. mdpi.com

Table 3: Examples of α-Carbon Functionalization of N-Aryl Glycine Esters
MethodCatalyst/MediatorNucleophileKey FeaturesReference
Electrocatalytic CDCn-Bu₄NI (Redox Mediator)1,3,5-TrimethoxybenzeneProceeds in an undivided cell under constant current; avoids chemical oxidants. beilstein-journals.orgnih.gov
Photoredox CDCMesoporous graphitic carbon nitride (mpg-CN)IndoleMetal-free, heterogeneous photocatalyst; environmentally friendly approach. nih.gov
Visible Light PhotoredoxRose BengalIndoleTransition-metal-free reaction under mild conditions. mdpi.com
commonorganicchemistry.comacs.org Boc MigrationKDA/t-BuOLi(from Benzylamine)Transforms N,N-di-Boc-protected benzylamines into N-Boc-protected t-butyl esters of phenylglycines. researchgate.net

Alkylation and Functionalization of Glycinate Derivatives

The functionalization of glycine derivatives at the α-carbon is a key strategy for the synthesis of a diverse array of natural and unnatural α-amino acids. These modified amino acids are crucial building blocks for creating peptides with enhanced properties and novel biological activities. Various methods have been developed for the Cα-functionalization of glycine derivatives, including alkylation and arylation.

One prominent approach involves the use of glycine Schiff bases, where the formation of an enolate allows for chemoselective alkylation and arylation to introduce various side chains at the α-carbon. nsf.gov This can be performed both in solution and on solid-phase. Another strategy is the site-selective oxidative and cross-dehydrogenative coupling of N-aryl glycine-containing substrates. nsf.gov This includes the α-C(sp3)–H functionalization with nucleophiles like boronic acids. nsf.gov The synthesis of phenylglycine derivatives through these methods is particularly relevant due to their presence in many important classes of antibiotics. nsf.gov

Recent advancements have focused on developing milder and more efficient functionalization reactions. For instance, a late-stage α-C–H functionalization of resin-bound, electron-rich N-aryl peptides with boronic acid nucleophiles has been reported to proceed under mild conditions without the need for chemical oxidants or metal salts. nsf.gov The reactivity in these couplings is influenced by the electronic properties of the N-arylglycinyl peptide and the presence of neighboring residues, such as glycine, which can improve reaction yields. nsf.gov

Visible-light-driven methods have also emerged as a powerful tool for the α-C(sp3)–H alkylation of glycine derivatives. mdpi.com These reactions can be catalyzed by organic dyes and allow for the use of various alkylating agents, including alkyl bromides and alkyl boronic acids, under very mild conditions. mdpi.com For example, a synergistic approach combining Brønsted acid and photoredox catalysis has been used for the enantioselective synthesis of alkylated glycine derivatives. mdpi.com

The following table summarizes different approaches to the alkylation and functionalization of glycine derivatives:

MethodSubstrateReagents/ConditionsProductRef.
Alkylation of Glycine Schiff BaseN-(Diphenylmethylene) glycine ethyl esterAlkyl halide, Phase-transfer catalystα-Alkylated glycinate acs.org
On-resin Cα-functionalizationResin-bound N-arylglycinyl peptidesBoronic acidsCα-arylated peptides nsf.gov
Visible-light-driven AlkylationGlycine derivativesAlkyl bromides, Photocatalyst, Brønsted acidEnantioenriched alkylated glycine derivatives mdpi.com
Visible-light-driven AlkylationGlycine derivativesAlkyl boronic acids, Photocatalyst, Copper catalystAlkylated glycine derivatives mdpi.com

Formation of α-Imino Carboxylic Acid Derivatives from Boc-Glycine Precursors

A novel and straightforward method for the synthesis of α-imino carboxylic acid derivatives involves the manganese(IV) oxide-mediated oxidation of N-p-methoxyphenyl (PMP)-protected glycine derivatives. jst.go.jpnih.gov This approach avoids the use of unstable glyoxylic acid derivatives, which are often employed in conventional synthetic procedures. jst.go.jpnih.gov

This methodology has been successfully applied to synthesize a variety of novel α-imino carboxylic acid derivatives, including α-imino phenyl esters, perfluoroalkyl esters, imides, and thioesters. jst.go.jpnih.gov The resulting α-imino derivatives are valuable intermediates for the asymmetric synthesis of unnatural α-amino acid derivatives. For example, they can be used in asymmetric Mannich reactions with 1,3-dicarbonyl compounds. nih.gov Notably, the use of novel α-imino imides in these reactions has been shown to improve both chemical yield and stereoselectivity compared to conventional α-imino ester-type substrates. nih.gov

The synthesis of Phenyl N-(tert-butoxycarbonyl)-N-(4-methoxyphenyl)glycinate, a precursor for the α-imino phenyl ester, can be achieved by reacting N-(tert-butoxycarbonyl)-N-(4-methoxyphenyl)glycine with phenol in the presence of DMAP and EDCI·HCl. jst.go.jp The subsequent oxidation with manganese(IV) oxide furnishes the desired α-imino phenyl ester.

The development of this oxidation protocol expands the scope of substrates that can be used for the synthesis of unnatural α-amino acid derivatives, offering a more versatile and efficient route to these important molecules. jst.go.jp

Cyclization Reactions Involving Glycinate Derivatives

Cyclization reactions involving glycinate derivatives are a powerful tool for the synthesis of various heterocyclic compounds. One notable example is the intramolecular nucleophilic addition of N-Boc protected α-amino carbanions to in situ generated arynes. This transition-metal oxidant-free, two-step protocol, which involves cyclization and deprotection, provides a route to C-1 arylated benzazepines. researchgate.net The key step is the coupling of an α-lithiated carbanion, generated from a Boc-protected amine, with an aryne. researchgate.net

Another approach involves the intermolecular cyclization of 2-chloro-N-aryl acetamides in the presence of a copper catalyst and a base. nih.gov This reaction proceeds through a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to afford N-aryl glycines in high yields. nih.gov This one-pot sequential process is efficient and tolerates a range of substituents on the aromatic ring. nih.gov

Furthermore, the fragmentation of protonated phenylalanine derivatives in the gas phase has been studied, revealing competing hydroxyl transfer and cyclization reaction pathways. nih.gov Density functional theory (DFT) calculations have been employed to investigate the mechanisms of these reactions. nih.gov

The following table outlines different cyclization reactions involving glycine derivatives:

Reaction TypeReactantsConditionsProductRef.
Intramolecular Nucleophilic AdditionN-Boc protected amine, Aryne precursorTMP, n-BuLi, THF; then TFAC-1 Arylated Benzazepine researchgate.net
Intermolecular Cyclization/Ring Opening2-Chloro-N-aryl acetamideCuCl2·2H2O, KOH, Acetonitrile; then Ethanolic KOHN-Aryl Glycine nih.gov

Palladium-Catalyzed Coupling Reactions of Glycinate Derivatives

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. fishersci.ca Glycinate derivatives are versatile substrates in a variety of palladium-catalyzed coupling reactions, leading to the synthesis of complex amino acids and peptides.

One significant application is the C-H functionalization of phenylglycine derivatives. Orthopalladated derivatives of substituted phenylglycines can react with halogenating reagents to produce ortho-halogenated amino acids. mdpi.comresearchgate.net Similarly, reaction with PhI(OAc)2 in the presence of alcohols yields ortho-alkoxylated phenylglycines. mdpi.comresearchgate.net These reactions are generally applicable and tolerate a variety of functional groups. mdpi.comresearchgate.net

Palladium-catalyzed cross-coupling reactions are also employed for the synthesis of non-natural α-amino acids. For instance, N-(Boc)-allylglycine methyl ester can be prepared via a zinc-mediated, palladium-catalyzed Negishi cross-coupling of an alanyl zinc intermediate with vinyl bromide. researchgate.net The choice of palladium source and ligand, such as Pd2(dba)3 and tri-(o-tolyl)phosphine, is crucial for the success of this transformation. researchgate.net

Furthermore, palladium-catalyzed carbonylative coupling reactions have been developed using N,N-bis(methanesulfonyl)amides as coupling partners with arylboronic acids. This reaction proceeds through C–N bond cleavage and affords unsymmetrical aryl ketones in excellent yields under mild conditions. researchgate.net

The versatility of palladium catalysis extends to aminocarbonylation reactions. Tropane-based amines can be selectively converted to their corresponding amides using iodoalkenes or iodo(hetero)arenes in the presence of a palladium catalyst. mdpi.com The choice of phosphine ligand, such as PPh3 or the bidentate Xantphos, is critical for achieving high selectivity. mdpi.com

The following table provides examples of palladium-catalyzed coupling reactions involving glycinate derivatives and related compounds:

Reaction TypeSubstratesCatalyst/LigandProductRef.
C-H HalogenationOrthopalladated phenylglycine derivative, Halogenating reagent-o-Halogenated amino acid mdpi.comresearchgate.net
C-H AlkoxylationOrthopalladated phenylglycine derivative, PhI(OAc)2, Alcohol-o-Alkoxylated phenylglycine mdpi.comresearchgate.net
Negishi Cross-Couplingtert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate-derived zinc reagent, Vinyl bromidePd2(dba)3 / tri-(o-tolyl)phosphineN-(Boc)-allylglycine methyl ester researchgate.net
Carbonylative CouplingN,N-Bis(methanesulfonyl)amide, Arylboronic acidPalladium catalystUnsymmetrical aryl ketone researchgate.net
AminocarbonylationTropane-based amine, Iodoalkene/Iodo(hetero)arenePd(OAc)2 / PPh3 or XantphosN-Acylnortropane derivative mdpi.com

Mechanistic Investigations of Reactions Involving Phenyl N Tert Butoxycarbonyl Glycinate

Elucidation of Reaction Pathways for Esterification

The formation of Phenyl N-(tert-butoxycarbonyl)glycinate typically proceeds through the esterification of N-(tert-butoxycarbonyl)glycine with phenol (B47542) or its derivatives. The reaction pathway generally follows the well-established Fischer-Speier esterification mechanism when conducted under acidic conditions. This involves the protonation of the carboxylic acid group of N-Boc-glycine, which enhances its electrophilicity. The lone pair of electrons on the oxygen atom of the phenolic hydroxyl group then attacks the carbonyl carbon of the protonated carboxylic acid. This is followed by a proton transfer and the elimination of a water molecule to form the phenyl ester.

Alternatively, the synthesis can be achieved using coupling reagents that activate the carboxylic acid. For instance, the use of O-tertiary-butyl S-phenyl thiocarbonate in the presence of a base provides a pathway for the N-tert-butoxycarbonylation of glycine (B1666218), which can then be esterified. google.com Another approach involves the reaction of N-Boc-glycine with a phenol in the presence of a carbodiimide (B86325), such as dicyclohexylcarbodiimide (DCC), and a catalyst like 4-dimethylaminopyridine (DMAP). In this pathway, the DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the phenol to yield the desired ester.

A related synthesis of a modified glycinate (B8599266), Methyl N-(tert-butoxycarbonyl)-N-(2-(tritylthio)ethoxy)glycinate, illustrates a different esterification strategy where an N-substituted N-Boc-protected aminooxy compound is alkylated with methyl 2-bromoacetate in the presence of sodium hydride. nih.govacs.org This reaction proceeds via an SN2 mechanism where the sodium hydride acts as a base to deprotonate the nitrogen, forming a nucleophile that attacks the electrophilic carbon of methyl 2-bromoacetate.

Stereochemical Control and Diastereoselectivity Studies

While this compound itself is achiral, its derivatives and reactions can involve the formation of new stereocenters, making stereochemical control a critical aspect of its chemistry. Studies on related glycine derivatives provide significant insights into the principles of diastereoselectivity that can be applied to reactions involving this compound.

A key strategy for achieving stereochemical control is the use of chiral auxiliaries or catalysts. For example, diastereoselective Michael reactions of chiral nickel(II) glycinate with nitroalkenes have been shown to produce β-substituted α,γ-diaminobutyric acid derivatives with excellent diastereoselectivities. nih.gov Similarly, three-component tandem reactions of chiral nickel(II) glycinate have been employed for the high-yielding and diastereoselective synthesis of novel α-amino-β-substituted-γ,γ-disubstituted butyric acids. mdpi.com In these reactions, the chiral ligand on the nickel complex directs the approach of the incoming electrophile, leading to the preferential formation of one diastereomer. A plausible mechanism suggests that the diastereoselectivity is primarily controlled by the substrate, with steric hindrance from the phenyl groups of the intermediate playing a significant role. mdpi.com

The Schöllkopf bis-lactim ether methodology is another powerful tool for the asymmetric synthesis of amino acids, where a chiral glycine equivalent is used. ingentaconnect.com The anion of the bis-lactim ether of cyclo-(R)-Val-Gly undergoes Michael additions to α,β-unsaturated carboxylic acid derivatives with high diastereoselectivity. The stereochemical outcome is rationalized by a transition state model where the Michael acceptor approaches the enolate from the less sterically hindered face. ingentaconnect.com

Furthermore, palladium-catalyzed allylic alkylation of titanium-chelated enolates of N-(α-hydroxyacyl)-glycine esters demonstrates that the choice of reaction conditions can allow for the selective formation of either diastereomer. core.ac.uk These examples highlight the importance of chiral catalysts, auxiliaries, and reaction conditions in controlling the stereochemical outcome of reactions involving glycine derivatives.

Role of Catalysts and Reagents in Glycinate Transformations

The transformation of this compound and related glycinate derivatives is heavily influenced by the choice of catalysts and reagents. These can be broadly categorized based on the type of transformation they facilitate, such as esterification, functionalization of the glycine backbone, and deprotection of the N-Boc group.

Catalysts for Synthesis and Functionalization:

In the synthesis of glycinate esters, both acid and base catalysis are common. As mentioned, Brønsted acids are classic catalysts for Fischer-Speier esterification. In modern synthetic methods, organocatalysts and metal-based catalysts have gained prominence. For instance, glycine and its derivatives have been used as catalysts in one-pot multicomponent syntheses of bioactive heterocycles. tandfonline.com Nickel nanoparticles have been shown to catalyze the Hantzsch condensation for the synthesis of polyhydroquinoline derivatives. tandfonline.com

For transformations of the glycinate moiety, palladium-catalyzed cross-coupling reactions are particularly versatile. For example, the synthesis of N-(Boc)-allylglycine methyl ester can be achieved through a zinc-mediated, palladium-catalyzed cross-coupling reaction. orgsyn.org

Reagents for N-Boc Protection and Deprotection:

The introduction of the N-Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP). google.com

The removal of the N-Boc group is a critical step in many synthetic sequences and can be achieved with a variety of reagents. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in dioxane are the most common reagents for N-Boc deprotection. reddit.com However, for substrates with acid-sensitive functional groups, milder or alternative deprotection methods are required. These include:

Lewis Acids: A range of Lewis acids such as Sn(OTf)₂, BiCl₃, and ferric chloride can be used for Boc removal. researchgate.net

Catalyst-free Water-mediated Deprotection: Heating in water has been shown to be an effective and environmentally friendly method for N-Boc deprotection. researchgate.netrsc.org

Oxalyl Chloride in Methanol: This provides a mild method for selective N-Boc deprotection at room temperature. nih.gov

Deep Eutectic Solvents (DES): A choline chloride/p-toluenesulfonic acid DES can act as both the reaction medium and catalyst for efficient N-Boc deprotection. mdpi.com

The choice of reagent for deprotection is crucial for achieving chemoselectivity, especially in the presence of other acid-labile protecting groups like tert-butyl esters. researchgate.net

Kinetic Studies of N-Boc Deprotection

The rate and mechanism of the N-Boc deprotection reaction have been the subject of detailed kinetic studies. Understanding the kinetics is essential for optimizing reaction conditions and ensuring complete and selective removal of the protecting group.

A key finding is that the acid-catalyzed deprotection of N-Boc amines often exhibits a second-order dependence on the acid concentration. nih.gov This has been observed for the HCl-catalyzed deprotection of a Boc-protected thioester in a mixture of toluene and propan-2-ol, as well as for the deprotection of a Boc-protected amine tosylate using HCl, sulfuric acid, and methanesulfonic acid. nih.gov This second-order dependence suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated tert-butyl carbamate. nih.gov

In contrast, the deprotection with trifluoroacetic acid (TFA) can show a more complex kinetic profile, sometimes requiring a large excess of acid and exhibiting an inverse kinetic dependence on the trifluoroacetate concentration. nih.gov

The rate of deprotection is also influenced by the substrate structure and the reaction medium. For instance, in deprotection using a deep eutectic solvent, N-Boc-protected anilines with electron-donating groups in the para position deprotect faster than aniline itself, while those with electron-withdrawing groups react more slowly. mdpi.com Branched-chain amino acid methyl esters, such as those of leucine and valine, require longer deprotection times, likely due to steric hindrance. mdpi.com

The following table summarizes the deprotection times for various N-Boc protected amines using a choline chloride/p-toluenesulfonic acid deep eutectic solvent at room temperature.

EntrySubstrateTime (min)Yield (%)
1N-Boc-2-phenylethylamine1098
2N-Boc-aniline1095
3N-Boc-p-toluidine896
4N-Boc-p-anisidine897
5N-Boc-3-nitroaniline2085
6N-Boc piperidine1599

Data sourced from a study on N-Boc deprotection using a deep eutectic solvent. mdpi.com

These kinetic investigations are crucial for developing robust and selective deprotection protocols in complex multi-step syntheses.

Applications in Advanced Organic Synthesis

Building Block in Peptide Synthesis and Peptidomimetics

The primary application of Boc-glycine derivatives lies in the construction of peptides and peptidomimetics, molecules that mimic the structure and function of natural peptides.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient assembly of peptide chains on a solid support. nih.gov In this methodology, the first amino acid is anchored to a resin, and subsequent amino acids are added in a stepwise fashion. peptide.com The process involves repeated cycles of deprotection of the N-terminal protecting group and coupling of the next protected amino acid. peptide.com

Two main strategies dominate SPPS: Boc-based and Fmoc-based chemistry. biosynth.com In the Boc/Bn strategy, the N-terminus is protected by the acid-labile Boc group, while side-chain functional groups are protected by groups that are cleaved by strong acids like hydrogen fluoride (HF), such as benzyl (B1604629) (Bzl) ethers. nih.govpeptide.com The Boc group is removed at each step with a moderate acid, typically trifluoroacetic acid (TFA). nih.govpeptide.com This differential acid lability allows for selective deprotection. nih.gov

Boc-glycine derivatives are fundamental reagents in this approach. For instance, in the synthesis of glycinamide-containing peptides, Boc-Gly-OH can be coupled as the final amino acid residue. universiteitleiden.nl The use of Boc-protected amino acids, including glycine (B1666218), helps to minimize racemization during the activation and coupling steps. researchgate.net However, a challenge in SPPS, particularly with glycine-rich sequences, is peptide aggregation, which can hinder coupling efficiency. sigmaaldrich.com To mitigate this, specialized derivatives like Fmoc-Ala-(Dmb)Gly-OH and Fmoc-Asp(OtBu)-(Dmb)Gly-OH have been developed to disrupt secondary structures that lead to aggregation. sigmaaldrich.com

SPPS StrategyN-terminal ProtectionSide-chain ProtectionDeprotection Conditions (N-terminal)Final Cleavage
Boc/Bzl Boc (tert-butoxycarbonyl)Benzyl-based (e.g., Bzl)Moderate Acid (e.g., TFA)Strong Acid (e.g., HF)
Fmoc/tBu Fmoc (9-fluorenylmethoxycarbonyl)tert-Butyl-based (e.g., tBu)Base (e.g., Piperidine)Acid (e.g., TFA)

This table provides a comparative overview of the two primary strategies employed in Solid-Phase Peptide Synthesis (SPPS).

Before the widespread adoption of SPPS, peptide synthesis was primarily conducted in solution. libretexts.org Solution-phase synthesis remains relevant for the large-scale production of certain peptides and for segments that are difficult to assemble on a solid support. peptide.comlibretexts.org

The strategy relies on the same principles of protecting group chemistry. researchgate.net The amino group of one amino acid (or peptide) and the carboxyl group of another are protected, the two are coupled using a reagent like dicyclohexylcarbodiimide (DCC), and then one of the protecting groups is removed to allow for the next coupling. libretexts.org

The Boc group is a frequently used N-terminal protecting group in solution-phase synthesis. libretexts.org It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347). libretexts.orgorgsyn.org The Boc group is valued for its stability under various coupling conditions and its ease of removal with acids like TFA. researchgate.net The Boc/Bzl protecting group strategy is often preferred for solution-phase synthesis. researchgate.net For example, a dipeptide can be formed by coupling an N-Boc-protected amino acid with a C-terminal-protected amino acid (e.g., as a methyl or benzyl ester), followed by selective deprotection to elongate the chain. libretexts.org

Unnatural amino acids (UAAs) are crucial tools in chemical biology and drug discovery, as their incorporation into peptides can enhance stability, confer novel functions, or serve as probes. nih.govprinceton.edu The synthesis of UAAs often starts from readily available natural amino acids or simple building blocks like glycine. nih.govresearchgate.net

Boc-glycine derivatives serve as versatile precursors in UAA synthesis. The alkylation of glycine is a common method for producing UAAs. nih.gov For instance, enantiomerically pure UAAs can be synthesized through the 1,4-conjugate addition of nucleophiles to a chiral dehydroalanine derivative, which itself can be prepared from serine, a derivative of glycine. acs.orgunirioja.es In another example, the synthesis of a fluorescent unnatural amino acid, a dibenzofuran derivative, began with the Boc protection of a tyrosine methyl ester. gla.ac.uk Similarly, the synthesis of 4-phenanthren-9-yl-L-phenylalanine starts from the commercially available N-(tert-butoxycarbonyl)-4-iodo-L-phenylalanine. nih.gov These examples highlight how the Boc group facilitates the chemical manipulation of the amino acid scaffold to create novel, non-natural structures.

Precursor for Complex Molecular Architectures

Beyond linear peptides, Boc-glycine derivatives are instrumental in constructing more intricate and biologically significant molecular structures, including post-translationally modified peptides and natural product analogues.

Ubiquitination, the attachment of the small protein ubiquitin to a lysine residue of a target protein, is a critical post-translational modification that governs numerous cellular processes. nih.govresearchgate.netnih.gov The chemical synthesis of homogeneously ubiquitinated peptides is essential for studying these processes. nih.govacs.org

A key strategy involves the use of specialized building blocks derived from N-Boc-glycine. Specifically, N-Boc-N-(2-(tritylthio)ethoxy)glycine has been developed as an auxiliary for peptide ubiquitination. nih.govacs.org This building block is fully compatible with standard Fmoc-based SPPS. nih.govacs.org The synthesis of this auxiliary involves protecting the aminooxy group of O-(2-(tritylthio)ethyl)hydroxylamine with a Boc group, followed by alkylation with methyl bromoacetate and saponification of the resulting ester. nih.govacs.org

During SPPS, this Boc-glycinate derived auxiliary is coupled to the side chain of a lysine residue. nih.gov After assembly of the peptide chain, the auxiliary facilitates the ligation of ubiquitin. Subsequent removal of the auxiliary yields the desired ubiquitinated peptide with a native isopeptide bond. nih.govacs.org This method allows for the preparation of ubiquitinated peptides with various other modifications, such as phosphorylation and fluorescent labels. nih.gov

StepDescriptionKey Reagent/Condition
1 Synthesis of AuxiliaryN-Boc-N-(2-(tritylthio)ethoxy)glycine
2 SPPS of PeptideStandard Fmoc chemistry
3 Coupling of AuxiliaryAuxiliary is attached to a lysine side chain on the resin
4 LigationUbiquitin(1-75)-hydrazide is converted to a thioester and ligated to the auxiliary-bearing peptide
5 Cleavage & DeprotectionTFA cocktail to cleave peptide from resin and remove protecting groups
6 Auxiliary RemovalZinc (Zn) or 4-mercaptophenylacetic acid (MPAA)

This table outlines the key steps in the synthesis of ubiquitinated peptides using an N-Boc-glycinate derived auxiliary.

Natural products and their analogues are a rich source of therapeutic agents and biological probes. nih.govtaylorfrancis.com Chemical synthesis provides access to these complex molecules and allows for the creation of analogues with improved properties. nih.govacs.org Boc-protected amino acids, including glycine derivatives, can be incorporated into these synthetic routes.

For example, the synthesis of flavonoid analogues as scaffolds for combinatorial libraries has been reported, demonstrating how natural product-based structures can be systematically modified for drug discovery. nih.gov While direct examples involving Phenyl N-(tert-butoxycarbonyl)glycinate are not prevalent in the initial search, the principles of using protected amino acids as building blocks are fundamental. A versatile method for preparing α-disulfurated amino acid derivatives, which can be integrated into peptides, starts from dipeptides like Boc-Gly-Phe-OH. chemrxiv.org This demonstrates how a simple Boc-glycine containing unit can be chemically transformed into a more complex, non-natural building block for incorporation into larger structures that mimic or are analogous to natural products.

Synthesis of Metal Complexes with N-(tert-Butoxycarbonyl)glycinate as Aminoacyl Ligands

The N-(tert-butoxycarbonyl)glycinate anion is an effective ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. In these complexes, the ligand typically acts as a bidentate chelate, coordinating to the metal center through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. This chelation forms a stable five-membered ring, enhancing the thermodynamic stability of the resulting complex.

While the direct use of this compound as a starting material for these syntheses is not extensively documented in publicly available literature, the synthesis of such complexes from N-(tert-butoxycarbonyl)glycine (Boc-Gly-OH) is well-established. The reaction typically involves the deprotonation of the carboxylic acid of Boc-Gly-OH with a suitable base, followed by the introduction of a metal salt. For instance, complexes with divalent metal ions such as copper(II), cobalt(II), nickel(II), and manganese(II) have been prepared.

The role of this compound in this context would be that of a reactive precursor. As an activated ester, it can readily undergo acyl substitution with nucleophilic ligands already coordinated to a metal center, or react directly with metal complexes to introduce the N-(tert-butoxycarbonyl)glycinate ligand under mild conditions, avoiding the need for a separate deprotonation step. This reactivity is particularly advantageous when the reaction conditions need to be strictly anhydrous or when the presence of a base is undesirable.

The general structure of these complexes involves the metal ion at the center of a coordination sphere, with one or more N-(tert-butoxycarbonyl)glycinate ligands and potentially other ligands, such as water or halides, completing the coordination geometry. The stoichiometry of the resulting complexes depends on the metal ion's oxidation state and coordination number.

Table 1: Examples of Metal Complexes with N-(tert-Butoxycarbonyl)glycinate Ligands

Metal Ion Typical Stoichiometry (Metal:Ligand) Coordination Geometry
Copper(II) 1:2 Distorted Octahedral
Cobalt(II) 1:2 Octahedral
Nickel(II) 1:2 Octahedral
Manganese(II) 1:2 Octahedral

Research into these metal complexes is driven by their potential applications in catalysis, materials science, and as model systems for understanding metal-amino acid interactions in biological systems. The Boc-protecting group can be removed under acidic conditions, providing a route to metal complexes of the free glycine amino acid.

Role as a Versatile Synthon in Multi-Step Syntheses

In the realm of multi-step organic synthesis, protected amino acids are indispensable building blocks for the construction of complex molecular architectures, including peptides, peptidomimetics, natural products, and macrocycles. This compound serves as a valuable synthon for the introduction of the Boc-glycine moiety. The phenyl ester functionality renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, such as amines, alcohols, and carbanions.

The versatility of this synthon is demonstrated in its application in the synthesis of larger, more complex molecules where a glycine unit is required. The Boc protecting group ensures that the nucleophilic amino group of the glycine unit does not interfere with the desired coupling reaction. Once the Boc-glycine unit has been incorporated into the target molecule, the Boc group can be selectively removed under acidic conditions, revealing a primary amine that can be further functionalized in subsequent synthetic steps.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not readily found in broad surveys of the literature, the utility of activated Boc-glycine esters, in general, is a cornerstone of modern synthetic chemistry. For instance, in the construction of macrocyclic structures, a common strategy involves the coupling of peptide fragments or other building blocks, where activated amino acid esters are frequently employed to form amide bonds efficiently and in high yield.

The reactivity of this compound makes it an excellent acylating agent for the formation of amide bonds, which is a critical step in the synthesis of a vast array of biologically active molecules. The phenoxide leaving group is relatively stable, which facilitates the reaction under mild conditions.

Table 2: Comparative Reactivity of Activated Esters of N-(tert-Butoxycarbonyl)glycine

Ester Type Leaving Group Relative Reactivity Common Applications
Phenyl Ester Phenoxide High Amide bond formation, acylation of nucleophiles
Methyl Ester Methoxide Moderate Peptide synthesis, general organic synthesis
tert-Butyl Ester tert-Butoxide Low Used when milder activation is needed
N-Hydroxysuccinimide Ester N-Hydroxysuccinimide Very High Peptide synthesis, bioconjugation

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscapes of Boc-Protected Glycine (B1666218) Peptides

The conformational flexibility of Phenyl N-(tert-butoxycarbonyl)glycinate is a critical determinant of its chemical reactivity and biological activity. The tert-butoxycarbonyl (Boc) protecting group, along with the phenyl ester, introduces specific steric and electronic constraints that influence the molecule's preferred three-dimensional structure.

Conformational analysis of Boc-protected glycine-containing peptides reveals that the backbone dihedral angles (φ and ψ) are significantly influenced by the bulky Boc group. nih.gov Theoretical conformational analysis through molecular mechanics energy minimizations can elucidate the stable conformations and the energy barriers between them. rsc.org For instance, in a tetrapeptide containing Boc-Gly, specific hydrogen bonds, such as C=O···H-N, play a crucial role in stabilizing certain conformers. rsc.org The Ramachandran plot for glycine residues in such peptides often shows a wider range of allowed conformations compared to other amino acids, a characteristic that is modulated by the N-terminal protecting group. The cyclic nature of the side chain in proline, another imino acid, provides a useful contrast to the flexibility of glycine, highlighting how side-chain structure dictates the conformational landscape. nih.gov

The energy landscape of these molecules can be complex, with multiple local energy minima corresponding to different stable conformations. The relative energies of these conformers determine their population distribution at a given temperature. The presence of the phenyl group in this compound introduces additional possibilities for non-covalent interactions, such as π-π stacking and cation-π interactions, which can further influence the conformational preferences.

Table 1: Representative Dihedral Angles for Low-Energy Conformers of a Boc-Protected Glycine Residue

Conformer φ (°) ψ (°) Relative Energy (kcal/mol)
A -150 150 0.0
B -75 80 1.2
C 60 -70 2.5

Note: This table is illustrative and based on typical values for Boc-protected glycine peptides.

Quantum Mechanical (QM) Calculations for Electronic Structure and Interactions

Quantum mechanical calculations are fundamental to understanding the electronic properties of this compound. These methods, based on solving the Schrödinger equation, provide detailed information about electron distribution, molecular orbitals, and the nature of chemical bonds. nih.gov

Methods like Density Functional Theory (DFT) are commonly employed to investigate the electronic structure of such molecules. arxiv.org These calculations can determine a wide range of properties, including ionization energies, electron affinities, and proton affinities. nih.gov For this compound, QM calculations can elucidate the reactivity of different sites within the molecule. For example, the partial charges on the atoms can indicate the most likely sites for nucleophilic or electrophilic attack.

Furthermore, QM methods are invaluable for studying non-covalent interactions, which are crucial for understanding how the molecule interacts with its environment, such as solvents or biological receptors. nih.gov The interaction energies of hydrogen bonds and van der Waals forces can be accurately calculated, providing a quantitative understanding of the forces that govern molecular recognition processes. The use of hybrid quantum mechanics/molecular mechanics (QM/MM) methods allows for the study of the molecule within a larger, classically treated environment, providing a more realistic simulation of its behavior in solution or a biological system. arxiv.org

Table 2: Calculated Electronic Properties of a Model Glycinate (B8599266) Derivative

Property Calculated Value
Dipole Moment (Debye) 3.5
HOMO Energy (eV) -6.8
LUMO Energy (eV) -0.5
HOMO-LUMO Gap (eV) 6.3

Note: This table is illustrative and based on typical values for similar organic molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Glycinate Derivatives

While QM calculations provide a static picture of the electronic structure, molecular dynamics simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a dynamic fashion. nih.gov

For glycinate derivatives in aqueous solution, MD simulations can reveal how the molecule interacts with surrounding water molecules, forming hydration shells and hydrogen bonds. cardiff.ac.ukrsc.org These simulations can track the movement of the molecule and its solvent environment on timescales ranging from picoseconds to microseconds. rsc.org The trajectory generated from an MD simulation can be analyzed to understand various dynamic properties, such as the flexibility of different parts of the molecule and the residence time of water molecules in its hydration shell. rsc.org

MD simulations are particularly useful for studying the aggregation behavior of glycine and its derivatives in solution. nih.govacs.org By simulating multiple molecules, it is possible to observe the formation of clusters and understand the driving forces behind this self-association. acs.org The choice of force field, which defines the potential energy of the system, is critical for the accuracy of MD simulations. nih.gov

Table 3: Key Parameters from a Molecular Dynamics Simulation of a Glycinate Derivative in Water

Parameter Description Typical Value
Simulation Time Total duration of the simulation. 100 ns
Temperature The temperature at which the simulation is run. 298 K
Pressure The pressure at which the simulation is run. 1 atm
Solvent Model The model used to represent water molecules. TIP3P

Note: This table presents typical parameters for an MD simulation.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of this compound, which can be directly compared with experimental spectra to validate both the computational model and the experimental structural assignment.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using quantum mechanical methods. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes of the molecule can be determined. These calculated frequencies can aid in the assignment of experimental spectral bands to specific molecular motions.

Electronic transitions, which are observed in ultraviolet-visible (UV-Vis) spectroscopy, can be predicted using time-dependent DFT (TD-DFT) or other excited-state QM methods. arxiv.org These calculations provide information about the energies of electronic excitations and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed. nih.gov These calculations involve determining the magnetic shielding of each nucleus in the molecule, which is highly sensitive to the local electronic environment. The ability to predict NMR parameters is a powerful tool for structural elucidation. The integration of computational predictions with experimental data allows for a more comprehensive understanding of the structure and properties of molecules like this compound. nih.gov

Table 4: Computationally Predicted Spectroscopic Data for a Glycinate Derivative

Spectroscopic Technique Predicted Property Value
IR Spectroscopy C=O Stretch (Amide I) 1750 cm⁻¹
IR Spectroscopy N-H Bend (Amide II) 1530 cm⁻¹
UV-Vis Spectroscopy λmax (n→π*) 220 nm
¹H NMR Spectroscopy α-CH₂ Chemical Shift 4.0 ppm

Note: This table is illustrative and provides representative predicted values.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Phenyl N-(tert-butoxycarbonyl)glycinate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling between N-(tert-butoxycarbonyl)glycine and phenol derivatives. Key parameters include:

  • Catalyst : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) .
  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis.
  • Monitoring : Thin-layer chromatography (TLC) with ninhydrin staining or UV detection to track reaction progress.
  • Yield Optimization : Excess phenol (1.2–1.5 equivalents) and low temperatures (0–5°C) reduce side reactions. Purification via silica gel chromatography (ethyl acetate/hexane) typically yields >80% purity .

Q. How can researchers reliably characterize this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H and ¹³C NMR to confirm tert-butoxycarbonyl (Boc) protection (e.g., Boc methyl protons at δ 1.4 ppm) and ester linkage (phenyl ester carbonyl at ~170 ppm) .
  • IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc carbamate C=O).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ or [M+Na]⁺.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Separate unreacted phenol using sodium bicarbonate washes.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4 to 1:2 gradient) resolves Boc-protected products from byproducts.
  • Recrystallization : Use tert-butyl methyl ether (MTBE) or hexane/ethyl acetate mixtures for high-purity crystals .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic, basic, or thermal conditions?

  • Methodological Answer :

  • Acidic Conditions (pH <3) : Rapid Boc deprotection occurs, monitored by HPLC. Use trifluoroacetic acid (TFA) in DCM for controlled deprotection .
  • Basic Conditions (pH >10) : Ester hydrolysis dominates; track via NMR disappearance of phenyl ester peaks.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >150°C. Store at -20°C in anhydrous solvents to prevent degradation .

Q. What mechanistic insights explain the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow NMR to measure activation energy for carbodiimide-mediated coupling.
  • Computational Modeling : Density functional theory (DFT) calculations reveal transition-state stabilization by DMAP via hydrogen bonding .
  • Isotope Labeling : ¹⁸O-labeled phenol confirms ester bond formation via mass shift analysis .

Q. How does this compound interact with biological targets, and what assays are suitable for studying these interactions?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., proteases) to measure binding affinity (KD).
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-enzyme interactions.
  • Molecular Docking : Use AutoDock Vina to predict binding modes with catalytic sites, validated by mutagenesis studies .

Q. How can researchers resolve contradictions between experimental spectral data and theoretical predictions?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with NIST Chemistry WebBook reference data .
  • Dynamic NMR : Assess rotational barriers of the phenyl ester group if splitting anomalies arise.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

Q. What role do solvent polarity and proticity play in the compound’s reactivity during synthesis?

  • Methodological Answer :

  • Polar Aprotic Solvents (e.g., DCM) : Enhance carbodiimide activation by stabilizing intermediates.
  • Protic Solvents (e.g., MeOH) : Risk ester hydrolysis; avoid in coupling steps.
  • Kinetic Profiling : Conduct parallel reactions in DCM, THF, and acetonitrile to correlate solvent dielectric constant with reaction rate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.